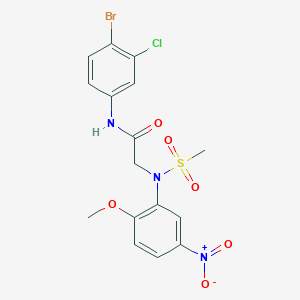![molecular formula C14H21N3O B4884098 N-[2-(dimethylamino)-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl]butanamide](/img/structure/B4884098.png)
N-[2-(dimethylamino)-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl]butanamide
Übersicht
Beschreibung
N-[2-(dimethylamino)-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl]butanamide, commonly known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABN is a cyclic tertiary amine that is structurally similar to nicotine. In
Wissenschaftliche Forschungsanwendungen
DMABN has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. DMABN has been found to act as a nicotinic acetylcholine receptor agonist, which makes it a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. DMABN has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Wirkmechanismus
DMABN acts as a nicotinic acetylcholine receptor agonist, which means it binds to and activates these receptors. Nicotinic acetylcholine receptors are ionotropic receptors that are involved in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. Activation of these receptors by DMABN leads to an influx of cations, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects
DMABN has been found to have various biochemical and physiological effects. In vitro studies have shown that DMABN can increase the release of dopamine and acetylcholine, which are neurotransmitters that are involved in various physiological processes, including reward, motivation, and memory. DMABN has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
DMABN has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for nicotinic acetylcholine receptors, which makes it a useful tool for studying these receptors. However, DMABN has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. DMABN also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on DMABN. One area of research could focus on the development of DMABN-based therapeutics for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research could focus on the use of DMABN as a fluorescent probe for imaging biological systems. Additionally, further studies could investigate the biochemical and physiological effects of DMABN and its potential mechanisms of action.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-4-6-14(18)16-12-9-13(17(2)3)15-11-8-5-7-10(11)12/h9H,4-8H2,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXHKEHYRPSAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=NC2=C1CCC2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4884022.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4884024.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-4-methylquinolinium bromide](/img/structure/B4884046.png)

![6-amino-4-(5-bromo-2-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4884062.png)
![5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4884067.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4884075.png)
![N-(2,5-dichlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B4884091.png)
![1-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4884104.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4884110.png)
![(2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B4884116.png)

